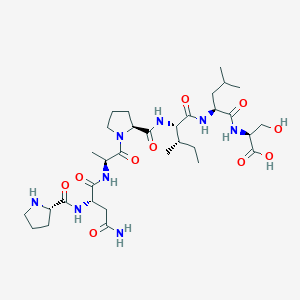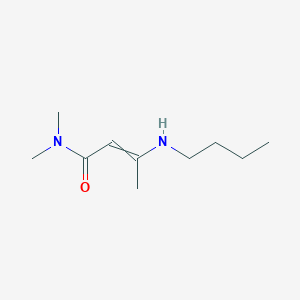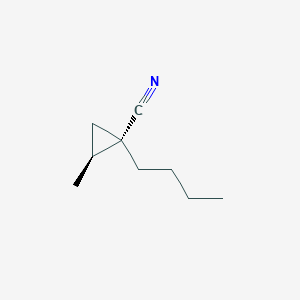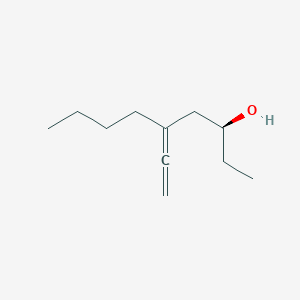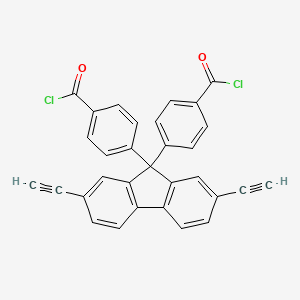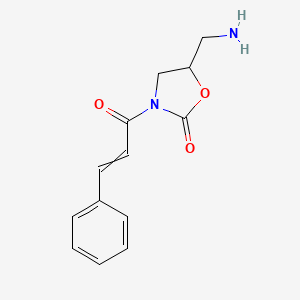
5-(Aminomethyl)-3-(3-phenylacryloyl)-1,3-oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Aminomethyl)-3-(3-phenylacryloyl)-1,3-oxazolidin-2-one is a complex organic compound that belongs to the class of oxazolidinones These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-3-(3-phenylacryloyl)-1,3-oxazolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved by reacting an amino alcohol with a carbonyl compound under acidic or basic conditions to form the oxazolidinone ring.
Introduction of the Aminomethyl Group: This step involves the alkylation of the oxazolidinone ring with a suitable aminomethylating agent.
Addition of the Phenylacryloyl Group: The final step involves the acylation of the aminomethyl-substituted oxazolidinone with a phenylacryloyl chloride or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity and quality.
化学反応の分析
Types of Reactions
5-(Aminomethyl)-3-(3-phenylacryloyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazolidinones.
科学的研究の応用
5-(Aminomethyl)-3-(3-phenylacryloyl)-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to inhibit certain enzymes or receptors.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 5-(Aminomethyl)-3-(3-phenylacryloyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the phenylacryloyl group can interact with hydrophobic pockets in proteins. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor function, resulting in the compound’s biological effects.
類似化合物との比較
Similar Compounds
4-Aminocoumarin Derivatives: These compounds also contain an aminomethyl group and are known for their diverse biological activities.
Phenylacryloyl Derivatives: Compounds with a phenylacryloyl group are studied for their potential use in drug development and material science.
Uniqueness
5-(Aminomethyl)-3-(3-phenylacryloyl)-1,3-oxazolidin-2-one is unique due to the combination of its functional groups, which provide a balance of hydrophilic and hydrophobic properties
特性
CAS番号 |
824933-14-4 |
|---|---|
分子式 |
C13H14N2O3 |
分子量 |
246.26 g/mol |
IUPAC名 |
5-(aminomethyl)-3-(3-phenylprop-2-enoyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C13H14N2O3/c14-8-11-9-15(13(17)18-11)12(16)7-6-10-4-2-1-3-5-10/h1-7,11H,8-9,14H2 |
InChIキー |
QKZRUKWHOMOXCK-UHFFFAOYSA-N |
正規SMILES |
C1C(OC(=O)N1C(=O)C=CC2=CC=CC=C2)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


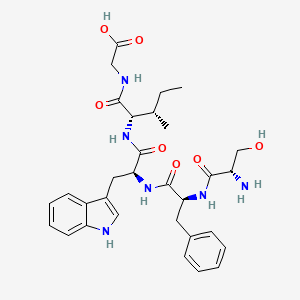
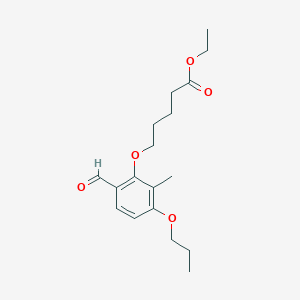



![N-[(2R)-2-Hydroxy-2-(4-hydroxyphenyl)ethyl]butanamide](/img/structure/B14218377.png)
![11,11'-[(2,5-Diethynyl-1,4-phenylene)bis(oxy)]di(undecan-1-ol)](/img/structure/B14218385.png)
